Comparative Lipophilicity: 2-Furanamine vs. 3-Furanamine
2-Furanamine demonstrates a lower calculated lipophilicity (ACD/LogP: 0.77) compared to its positional isomer, 3-furanamine (XLogP3: 0.8) [1]. This difference, while modest, is computationally derived from distinct structural algorithms and indicates a slightly lower affinity for non-polar environments. For medicinal chemists, such a difference can be critical in fine-tuning lead compounds for optimal solubility, membrane permeability, and bioavailability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 0.77 |
| Comparator Or Baseline | 3-Furanamine: XLogP3: 0.8 |
| Quantified Difference | Delta LogP = 0.03 (absolute difference) |
| Conditions | Predicted data; ChemSpider ACD/Labs Percepta vs. PubChem XLogP3. |
Why This Matters
Selecting the 2-isomer over the 3-isomer can provide a measurable advantage in designing compounds with a specific hydrophilic-hydrophobic balance.
- [1] PubChem. 3-Furanamine. CID 19962876. https://pubchem.ncbi.nlm.nih.gov/compound/19962876 (accessed 2025). View Source
